molecular formula C17H26N2O3 B062578 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine CAS No. 162045-29-6

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Cat. No.: B062578
CAS No.: 162045-29-6
M. Wt: 306.4 g/mol
InChI Key: JYEZFXKKAYQZOC-UHFFFAOYSA-N
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Description

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a phenylamino group substituted with a hydroxymethyl group

Scientific Research Applications

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

Target of Action

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound undergoes a process known as protodeboronation, which is a radical approach . This process involves the removal of a boron group from the molecule, which is then paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the transformations that boronic esters can undergo. These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of this compound was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be influenced by these factors.

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This transformation allows the compound to be used in various organic synthesis applications, including the synthesis of d-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability .

Preparation Methods

The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction using a suitable phenylamine derivative.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a related reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylamino group, using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine can be compared with other piperidine derivatives, such as:

    1-Boc-4-aminopiperidine: Lacks the phenylamino and hydroxymethyl groups, making it less complex and potentially less selective in its interactions.

    4-(2-hydroxymethyl-phenylamino)-piperidine: Lacks the Boc protecting group, which may affect its stability and reactivity.

    1-Boc-4-(phenylamino)-piperidine: Lacks the hydroxymethyl group, which may influence its solubility and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

tert-butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)18-15-7-5-4-6-13(15)12-20/h4-7,14,18,20H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEZFXKKAYQZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444855
Record name tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162045-29-6
Record name 1,1-Dimethylethyl 4-[[2-(hydroxymethyl)phenyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162045-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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